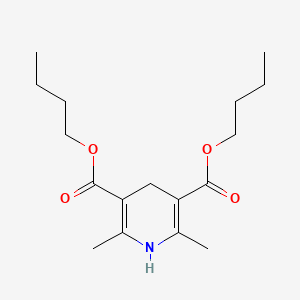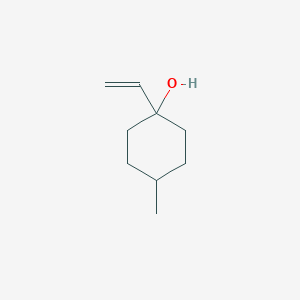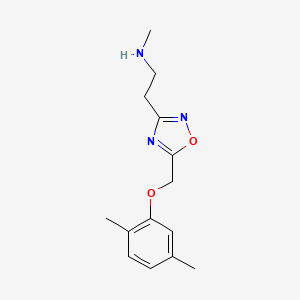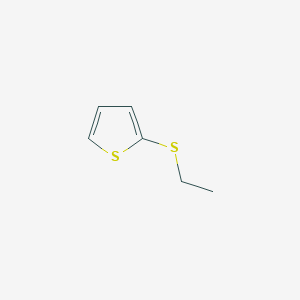
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester is a chemical compound often used as a building block in organic synthesis. It is known for its role in the preparation of various biologically active compounds and is commonly referred to as a Hantzsch ester .
Vorbereitungsmethoden
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is often carried out under reflux conditions in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like methanesulfonic acid and sodium nitrite, and reducing agents like hydrogen sources in organocatalytic reductive amination . Major products formed from these reactions include various pyridine derivatives and reduced compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms. As a reducing agent, it donates hydrogen atoms to other molecules, facilitating reduction reactions. It also interacts with specific molecular targets and pathways, such as blocking heme synthesis and preventing the induction of hepatic heme oxygenase-1 in biological systems .
Vergleich Mit ähnlichen Verbindungen
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, dibutyl ester can be compared with other similar compounds, such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another Hantzsch ester with similar reducing properties.
Di-tert-butyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A related compound with tert-butyl ester groups.
The uniqueness of this compound lies in its specific ester groups and its applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
55470-81-0 |
|---|---|
Molekularformel |
C17H27NO4 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
dibutyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H27NO4/c1-5-7-9-21-16(19)14-11-15(13(4)18-12(14)3)17(20)22-10-8-6-2/h18H,5-11H2,1-4H3 |
InChI-Schlüssel |
UASRSUHLPPAVPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=C(NC(=C(C1)C(=O)OCCCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913375.png)


![Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913389.png)
![3,27-Bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B13913398.png)
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)

![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)


